molecular formula C18H17N3O2S2 B2616662 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide CAS No. 896349-92-1

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide

Cat. No. B2616662
CAS RN: 896349-92-1
M. Wt: 371.47
InChI Key: QSFYZRFHORXGCT-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide can be synthesized through reactions involving arylmethylenecyanothioacetamide with ethyl acetoacetate and acetylacetone, leading to 3-cyano-2(1H)-pyridinethione derivatives. These derivatives can further undergo alkylation at the sulfur atom and cyclize into corresponding thieno[2,3-b]pyridine derivatives (Elgemeie, Elfahham, & Nabey, 1988).

Biological Activities

Studies have also investigated the inhibitory effects of sulfonamide derivatives (which share structural motifs with N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide) on carbonic anhydrase isozymes. These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, and the derivatives exhibited significant activity against these isozymes (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Pharmaceutical Intermediates

Another study demonstrated the preparation of methyl 2-cyano-2-(3-thienyl)acetate, a compound structurally related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide. This compound was synthesized with high yield and could be hydrolyzed to 3-thienylmalonic acid, indicating its potential as a pharmaceutical intermediate (Raynolds, 1984).

Antimicrobial Activities

Research on novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structure to the compound , aimed to develop new antimicrobial agents. These studies synthesized various derivatives and evaluated them for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Evaluations

Another line of research focused on the synthesis of derivatives related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide, which were then evaluated for their anti-tumor properties against various human tumor cell lines. Some compounds exhibited higher inhibitory effects compared to reference drugs, indicating potential therapeutic applications (Mohareb, Abdallah, & Abdelaziz, 2013).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11(22)21-8-7-12-14(9-19)18(25-16(12)10-21)20-17(23)13-5-3-4-6-15(13)24-2/h3-6H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYZRFHORXGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide

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